1-(5-Chloro-3-fluoropyridin-2-yl)ethanone
Description
1-(5-Chloro-3-fluoropyridin-2-yl)ethanone (CAS 1256824-17-5) is a pyridine derivative characterized by a ketone group at the 2-position and chloro/fluoro substituents at the 5- and 3-positions of the pyridine ring, respectively. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antimicrobial and anti-inflammatory agents . Its structural features, including electron-withdrawing substituents (Cl, F), influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYSWMMFVSYQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856621 | |
| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256824-17-5 | |
| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 5-chloro-3-fluoropyridine with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions . The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-3-fluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloro-3-fluoropyridin-2-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone, highlighting structural differences and physicochemical properties:
Physicochemical Properties
- Polarity: The target compound’s Cl and F substituents increase polarity, reducing solubility in nonpolar solvents compared to methylated analogs (e.g., 1-(2-Chloro-5-methylpyridin-3-yl)ethanone) .
- Stability : Electron-withdrawing groups stabilize the pyridine ring against oxidation, contrasting with hydroxylated derivatives prone to degradation .
- Thermodynamic Data : Computational studies using density-functional theory (DFT) suggest that exact exchange terms improve accuracy in predicting thermochemical properties like atomization energies .
Biological Activity
1-(5-Chloro-3-fluoropyridin-2-yl)ethanone is a halogenated pyridine derivative with significant potential in medicinal chemistry and agrochemical applications. Its molecular formula is C7H6ClFNO, and it has a molecular weight of approximately 175.58 g/mol. This compound's unique structure, featuring both chlorine and fluorine substitutions on the pyridine ring, suggests diverse biological activities that merit detailed investigation.
The compound's structural characteristics influence its reactivity and interactions with biological targets. The presence of halogens enhances the compound's ability to form stable complexes through various binding modes, including hydrogen bonding and halogen bonding.
Biological Activity Overview
Research indicates that compounds with halogenated pyridine structures often exhibit significant biological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against various pathogens. Compounds similar in structure have demonstrated effectiveness against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae.
- Anticancer Potential : The compound may also possess anticancer properties, targeting specific molecular pathways involved in cancer progression. Studies on related compounds have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines.
- Anti-inflammatory Effects : There is potential for anti-inflammatory activity, as some derivatives of halogenated pyridines have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
Antibacterial Activity
A study investigating the antibacterial efficacy of halogenated pyridines found that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against several bacterial strains. For example:
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| K. pneumoniae | 45 | 30 |
| S. typhi | 50 | 19 |
These findings suggest that the compound could be a valuable candidate for developing new antibacterial agents.
Anticancer Activity
In vitro studies have shown that related compounds can effectively inhibit cancer cell growth. For instance, certain derivatives demonstrated IC50 values as low as 1.50 µM against human leukemia cell lines, indicating strong anticancer potential.
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Compounds with similar structures have been noted to inhibit enzymes critical for cancer cell proliferation.
- Cytokine Modulation : The ability to modulate cytokine release suggests a mechanism for its anti-inflammatory properties.
- Interaction with Receptors : Binding studies indicate potential interactions with various receptors involved in cellular signaling pathways.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone | 1111637-74-1 | Contains bromine instead of chlorine |
| 1-(5-Chloro-2-fluoropyridin-3-yl)ethanone | 1256824-17-5 | Different positioning of substituents |
| 1-(3,5-Difluoropyridin-2-yl)ethanone | 1075756-90-9 | Contains two fluorine atoms |
| 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone | 1256787-63-9 | Similar chlorination but different fluorine position |
This table highlights the unique combination of substituents on the pyridine ring of the target compound, which may influence its reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
